molecular formula C11H13NO4 B15192127 Alanine, N-(4-hydroxybenzoyl)-2-methyl- CAS No. 841303-77-3

Alanine, N-(4-hydroxybenzoyl)-2-methyl-

Cat. No.: B15192127
CAS No.: 841303-77-3
M. Wt: 223.22 g/mol
InChI Key: UJZQBOMSGKCXRL-UHFFFAOYSA-N
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Description

Alanine, N-(4-hydroxybenzoyl)-2-methyl- is a derivative of alanine, an amino acid, where the amino group is substituted with a 4-hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(4-hydroxybenzoyl)-2-methyl- typically involves the acylation of alanine with 4-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: Alanine, N-(4-hydroxybenzoyl)-2-methyl- can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.

    Reduction: The compound can be reduced to form the corresponding hydroxybenzyl derivative.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various ether or ester derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroxybenzyl derivatives

    Substitution: Ether or ester derivatives

Scientific Research Applications

Alanine, N-(4-hydroxybenzoyl)-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Alanine, N-(4-hydroxybenzoyl)-2-methyl- involves its interaction with specific molecular targets such as enzymes and receptors. The 4-hydroxybenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

  • Alanine, N-(4-hydroxybenzoyl)-
  • Alanine, N-(4-methoxybenzoyl)-
  • Alanine, N-(4-chlorobenzoyl)-

Comparison: Alanine, N-(4-hydroxybenzoyl)-2-methyl- is unique due to the presence of both the hydroxyl and methyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

841303-77-3

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[(4-hydroxybenzoyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-3-5-8(13)6-4-7/h3-6,13H,1-2H3,(H,12,14)(H,15,16)

InChI Key

UJZQBOMSGKCXRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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